molecular formula C26H34F2O5 B13413580 Butyric Difluocortolone

Butyric Difluocortolone

Cat. No.: B13413580
M. Wt: 464.5 g/mol
InChI Key: QQJPBQVCQQCMAR-AXAJTMISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyric Difluocortolone is a synthetic corticosteroid compound used primarily for its anti-inflammatory and immunosuppressive properties. It is a derivative of difluocortolone, which is commonly used in dermatology for the treatment of various inflammatory skin disorders such as eczema, psoriasis, and lichen planus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyric Difluocortolone involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .

Chemical Reactions Analysis

Types of Reactions

Butyric Difluocortolone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various metabolites that retain the anti-inflammatory properties of the parent compound. These metabolites are often studied for their potential therapeutic applications .

Scientific Research Applications

Butyric Difluocortolone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of steroid chemistry and the development of new synthetic routes.

    Biology: The compound is studied for its effects on cellular processes and its potential use in treating inflammatory diseases.

    Medicine: this compound is used in the development of topical formulations for the treatment of skin disorders.

    Industry: The compound is used in the formulation of various pharmaceutical products

Mechanism of Action

Butyric Difluocortolone exerts its effects by inducing the production of lipocortins, which are phospholipase A2 inhibitory proteins. This leads to the inhibition of arachidonic acid release, thereby reducing the formation and activity of endogenous chemical inflammatory mediators. The compound targets specific molecular pathways involved in the inflammatory response, making it effective in reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the butyric acid moiety, which enhances its anti-inflammatory properties and provides a different pharmacokinetic profile compared to its parent compound and other derivatives. This makes it particularly effective in certain therapeutic applications .

Properties

Molecular Formula

C26H34F2O5

Molecular Weight

464.5 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate

InChI

InChI=1S/C26H34F2O5/c1-5-6-22(32)33-13-20(30)23-14(2)9-16-17-11-19(27)18-10-15(29)7-8-25(18,4)26(17,28)21(31)12-24(16,23)3/h7-8,10,14,16-17,19,21,23,31H,5-6,9,11-13H2,1-4H3/t14-,16+,17+,19+,21+,23-,24+,25+,26+/m1/s1

InChI Key

QQJPBQVCQQCMAR-AXAJTMISSA-N

Isomeric SMILES

CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C

Canonical SMILES

CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C

Origin of Product

United States

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